molecular formula C15H11BrN8O B12181944 C15H11BrN8O

C15H11BrN8O

Cat. No.: B12181944
M. Wt: 399.20 g/mol
InChI Key: QKZFZJSVEZXYPN-UHFFFAOYSA-N
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Description

The compound with the molecular formula “C15H11BrN8O” is a complex organic molecule that contains bromine, nitrogen, and oxygen atoms. This compound may belong to a class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “C15H11BrN8O” typically involves multi-step organic reactions. The starting materials might include aromatic compounds with bromine and nitrogen functionalities. Common synthetic routes could involve:

    Nucleophilic substitution reactions: Using brominated aromatic compounds as starting materials.

    Cyclization reactions: Forming heterocyclic rings by reacting with nitrogen-containing reagents.

    Oxidation or reduction reactions: Adjusting the oxidation state of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of such compounds often involves:

    Batch reactors: For controlled synthesis with precise reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

The compound “C15H11BrN8O” can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Reacting with reducing agents to form reduced products.

    Substitution: Replacing functional groups with other atoms or groups.

    Cyclization: Forming cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized heterocyclic compound, while reduction could produce a more reduced form.

Scientific Research Applications

The compound “C15H11BrN8O” may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its pharmacological properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “C15H11BrN8O” involves its interaction with specific molecular targets and pathways. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Affecting cell signaling or metabolism.

    Inducing or inhibiting gene expression: Altering the production of proteins.

Comparison with Similar Compounds

Similar Compounds

    C15H11ClN8O: A similar compound with chlorine instead of bromine.

    C15H11IN8O: A similar compound with iodine instead of bromine.

    C15H11FN8O: A similar compound with fluorine instead of bromine.

Uniqueness

The uniqueness of “C15H11BrN8O” lies in its specific bromine substitution, which can influence its chemical reactivity, biological activity, and physical properties compared to its chlorine, iodine, or fluorine analogs.

Properties

Molecular Formula

C15H11BrN8O

Molecular Weight

399.20 g/mol

IUPAC Name

5-bromo-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H11BrN8O/c16-10-4-5-12(24-9-18-21-22-24)11(7-10)15(25)17-8-14-20-19-13-3-1-2-6-23(13)14/h1-7,9H,8H2,(H,17,25)

InChI Key

QKZFZJSVEZXYPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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